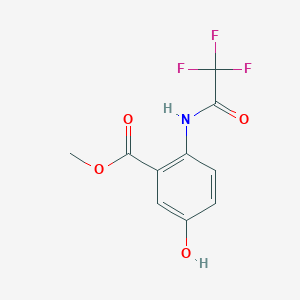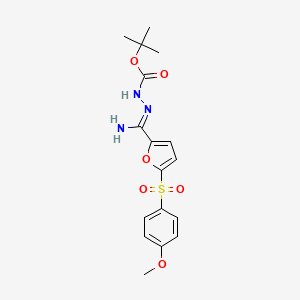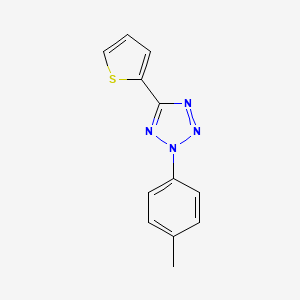
2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)-: is a heterocyclic compound that features a tetrazole ring substituted with a 4-methylphenyl group and a 2-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylphenylhydrazine with 2-thiophenecarbonitrile in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring or the aromatic substituents, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced tetrazole derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit bioactivity that can be harnessed for therapeutic purposes.
Medicine: Medicinal chemistry explores this compound for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites in proteins. The aromatic substituents can enhance binding affinity through hydrophobic interactions or π-π stacking.
Comparison with Similar Compounds
- 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-furyl)-
- 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-pyridyl)-
- 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-phenyl)-
Uniqueness: The presence of the thienyl group in 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)- imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
70027-14-4 |
|---|---|
Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-thiophen-2-yltetrazole |
InChI |
InChI=1S/C12H10N4S/c1-9-4-6-10(7-5-9)16-14-12(13-15-16)11-3-2-8-17-11/h2-8H,1H3 |
InChI Key |
HVBNZLCOMWRZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



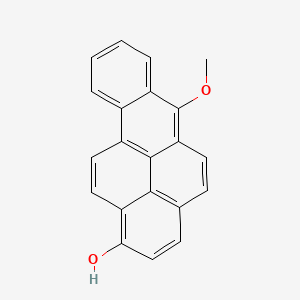
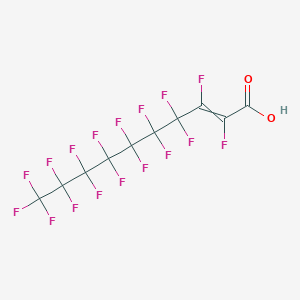
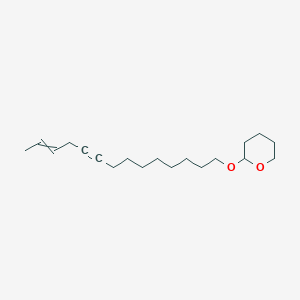
![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
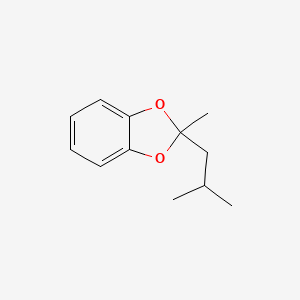
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
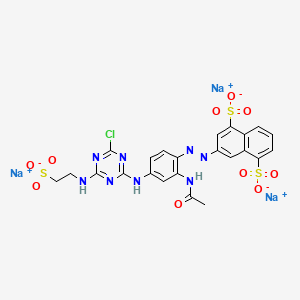
![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)

